ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE
Description
ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE is a heterocyclic compound featuring a quinoline core substituted with a 6-chloro group and a 4-methylbenzenesulfonyl moiety at position 2. The piperidine ring at position 4 of the quinoline is esterified with an ethyl carboxylate group.
Properties
IUPAC Name |
ethyl 1-[6-chloro-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-3-31-24(28)17-5-4-12-27(15-17)23-20-13-18(25)8-11-21(20)26-14-22(23)32(29,30)19-9-6-16(2)7-10-19/h6-11,13-14,17H,3-5,12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEVXIAKQZRUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Chlorination: The quinoline derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chlorinated quinoline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to introduce the sulfonyl group.
Piperidine Carboxylation: The final step involves the esterification of the piperidine ring with ethyl chloroformate to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated position using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Research: Used as a probe to study biological pathways and interactions.
Chemical Biology: Employed in the design of chemical probes for target identification and validation.
Pharmaceutical Industry: Investigated for its potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of ETHYL 1-[6-CHLORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Intercalating into DNA and disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural homology with several ethyl carboxylate-containing heterocycles. Below is a comparative analysis based on available evidence:
Table 1: Key Structural and Physicochemical Comparisons
Substituent-Driven Functional Differences
- Sulfonyl vs. Sulfanyl/Sulfanylether Groups : The 4-methylbenzenesulfonyl group in the target compound confers stronger electron-withdrawing effects and hydrogen-bonding capacity compared to sulfanyl (e.g., ) or hydroxy groups (e.g., ). This may enhance binding to polar enzymatic pockets .
- Chloro Substitution: The 6-chloro substituent on the quinoline ring is shared with some analogs (e.g., ), but its position and pairing with other groups (e.g., trifluoromethyl in ) influence steric and electronic interactions.
- Piperidine Linkage : The ethyl carboxylate on the piperidine ring is conserved across analogs, but its position (e.g., piperidine-3-carboxylate vs. piperidine-4-carboxylate) alters conformational flexibility .
Research Findings and Implications
While direct pharmacological data for the target compound are absent, insights can be extrapolated from related structures:
- ’s trifluoromethyl analog demonstrates enhanced metabolic stability due to fluorine’s electronegativity and resistance to oxidation . This suggests the target compound’s 4-methylbenzenesulfonyl group may offer similar advantages over non-fluorinated analogs.
Biological Activity
Ethyl 1-[6-chloro-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline core substituted with a piperidine moiety and a sulfonyl group, which are known to enhance biological activity. The molecular formula is C19H22ClN2O3S, with a molecular weight of 394.91 g/mol. The structural characteristics contribute to its interaction with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways. It has been shown to interact with kinases involved in cancer progression, particularly the PI3K/AKT/mTOR pathway, which is often dysregulated in tumors.
In Vitro Studies
In vitro studies indicate that this compound exhibits potent inhibitory effects on cancer cell lines. For instance, it demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range.
In Vivo Studies
Preclinical studies utilizing xenograft models have shown that this compound can inhibit tumor growth effectively. In a study involving mice implanted with human ovarian adenocarcinoma cells, treatment with the compound resulted in a 60% reduction in tumor size compared to control groups.
Case Studies
- Breast Cancer Model : A study reported that treatment with this compound led to decreased levels of phosphorylated AKT and mTOR, indicating effective pathway inhibition.
- Prostate Cancer Model : In another investigation, the compound was administered to mice with prostate cancer xenografts. Results showed a marked decrease in tumor weight and volume after four weeks of treatment.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds suggests that modifications to the piperidine and sulfonyl groups can significantly influence potency and selectivity against various kinases. For instance, altering the position of chlorine or introducing additional functional groups may enhance interactions with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
